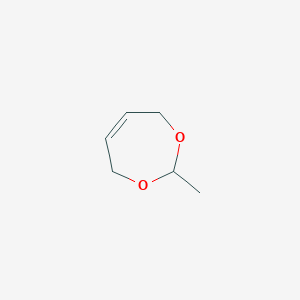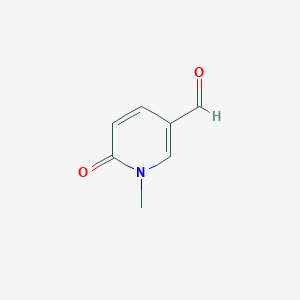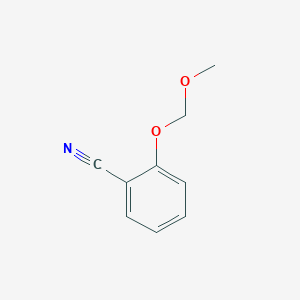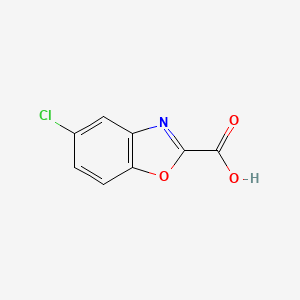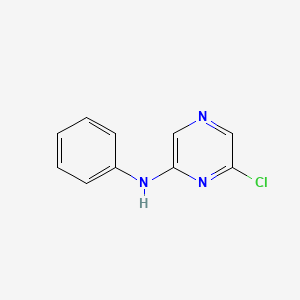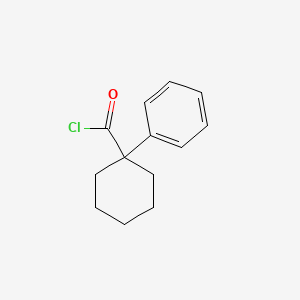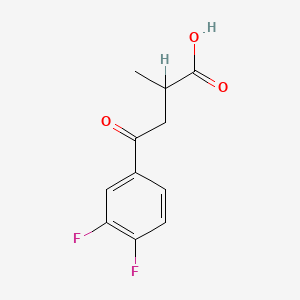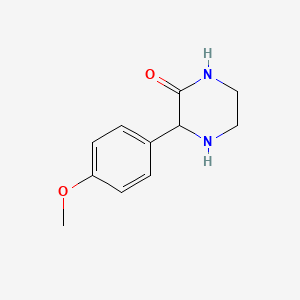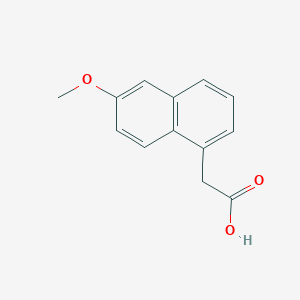
1-Methyl-3-(4-nitrophenyl)benzene
Descripción general
Descripción
“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s an aromatic compound that contains a benzene ring, which is a six-membered ring with alternating single and double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield a related compound in 86% yield .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from similar compounds. For instance, “Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-” has a molecular weight of 196.2875 .Chemical Reactions Analysis
The chemical reactions of “this compound” can be inferred from similar compounds. For example, benzene undergoes electrophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma .Aplicaciones Científicas De Investigación
1. Co-crystallization and Tautomerism Studies
The structure of compounds related to 1-Methyl-3-(4-nitrophenyl)benzene has been studied for their co-crystallization properties and tautomerism. These studies are significant for understanding molecular structures and interactions, using techniques like X-ray crystallography and spectroscopic methods (Temel, Alaşalvar, Eserci, & Ağar, 2017).
2. Reactions and Antitumor Activity
Research on derivatives of this compound includes exploring their reactions under various conditions and assessing their potential antitumor activity. These studies contribute to understanding chemical reactivity and potential therapeutic uses (Kamiya, Miyahara, & Miyahara, 1986).
3. Crystal Structure Analysis
Investigations into the crystal structures of molecules similar to this compound provide insights into molecular geometry and interactions. This is important for the design and synthesis of new materials and drugs (Zhang, 2013).
4. Development of Molecular Probes
Derivatives of this compound are used in creating molecular probes, particularly for the detection of ions like cyanide. This has applications in environmental monitoring and safety (Kumar & Kumar, 2009).
5. Polymer Science and Optical Storage
Compounds related to this compound have been utilized in the synthesis of polymers for optical storage applications. This research is valuable for developing new materials with advanced optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Mecanismo De Acción
Target of Action
It is known that benzylic compounds often interact with various biological targets .
Mode of Action
The mode of action of 1-Methyl-3-(4-nitrophenyl)benzene involves interactions at the benzylic position . This compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Reactions at the benzylic position, such as those involving this compound, are important for synthesis problems .
Result of Action
It is known that reactions at the benzylic position can lead to various outcomes depending on the specific reaction .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzylic compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLIELPNYJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441745 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952-21-6 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)
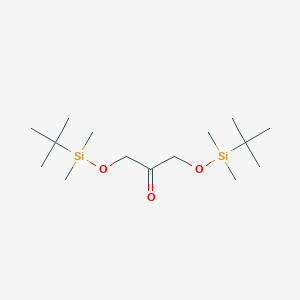
![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
